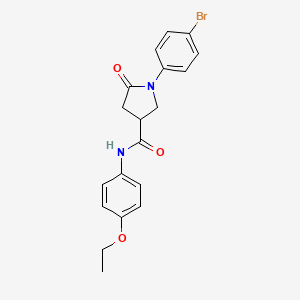
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes or proteins that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has been shown to have antibacterial and antifungal properties as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents, which may affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One future direction is to study the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to study the compound's potential applications in the treatment of viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. The compound's synthesis method has been optimized to obtain a high yield of the product with high purity. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future studies are needed to further elucidate the compound's potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-ethoxyaniline in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with high purity.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-25-17-9-5-15(6-10-17)21-19(24)13-11-18(23)22(12-13)16-7-3-14(20)4-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPZUCGVJRYHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

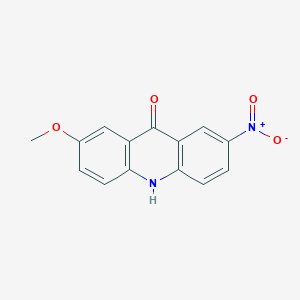
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
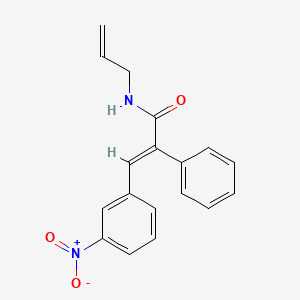
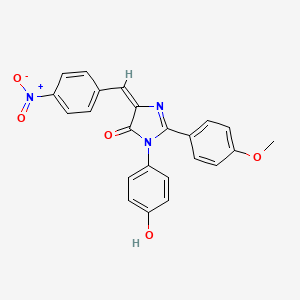
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
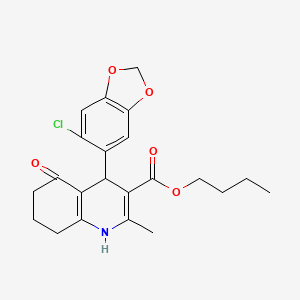
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5022378.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5022387.png)